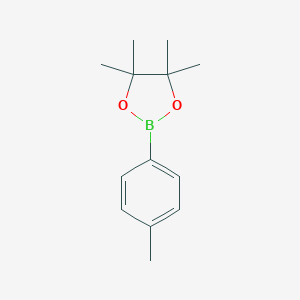

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSSEDDAXXEPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378841 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195062-57-8 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science applications. This versatile organoboron compound, also known as p-tolylboronic acid pinacol ester, is widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2]

This document details the most common and effective synthetic routes, providing in-depth experimental protocols and characterization data to support researchers in their synthetic endeavors.

Synthetic Pathways

Two principal synthetic routes are predominantly employed for the preparation of this compound:

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction utilizes a p-tolyl halide (typically bromide or iodide) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3] This method is favored for its mild reaction conditions and broad functional group tolerance.[4]

-

Grignard Reaction: This classic organometallic approach involves the formation of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) which then reacts with a trialkyl borate, followed by esterification with pinacol. This method is a robust and often high-yielding alternative to the Miyaura borylation.[5]

Below are detailed experimental protocols for each of these synthetic strategies.

Experimental Protocols

Method 1: Miyaura Borylation of p-Bromotoluene

This protocol is adapted from established Miyaura borylation procedures.[3]

Reaction Scheme:

Materials and Reagents:

-

p-Bromotoluene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add p-bromotoluene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the celite pad with additional diethyl ether or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as hexane.

Quantitative Data Summary (Miyaura Borylation)

| Parameter | Value |

| Reactants | |

| p-Bromotoluene | 1.0 equiv |

| Bis(pinacolato)diboron | 1.1 equiv |

| Catalyst | |

| Pd(dppf)Cl₂ | 0.03 equiv |

| Base | |

| Potassium Acetate | 3.0 equiv |

| Solvent | Anhydrous 1,4-Dioxane |

| Temperature | 80-90 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Method 2: Grignard Reaction with Trialkyl Borate and Pinacol

This protocol is a modification of established procedures for the synthesis of arylboronic acids and their pinacol esters.[5]

Reaction Workflow:

Caption: Synthesis of the target compound via the Grignard reaction pathway.

Materials and Reagents:

-

p-Bromotoluene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Pinacol

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Add a small crystal of iodine.

-

In the dropping funnel, add a solution of p-bromotoluene (1.0 equiv) in anhydrous THF.

-

Add a small amount of the p-bromotoluene solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color and gentle reflux).

-

Once the reaction has started, add the remaining p-bromotoluene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

-

Boration and Esterification:

-

Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate (1.2 equiv) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and add a solution of pinacol (1.1 equiv) in diethyl ether or ethyl acetate.

-

Stir the mixture vigorously for 2-4 hours. A Dean-Stark apparatus can be used to remove water azeotropically and drive the esterification to completion.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Quantitative Data Summary (Grignard Reaction)

| Parameter | Value |

| Reactants | |

| p-Bromotoluene | 1.0 equiv |

| Magnesium Turnings | 1.2 equiv |

| Trimethyl Borate | 1.2 equiv |

| Pinacol | 1.1 equiv |

| Solvent | Anhydrous Tetrahydrofuran |

| Temperature | -78 °C to room temperature |

| Reaction Time | ~24 hours |

| Typical Yield | 65-85% |

Characterization Data

The final product, this compound, is typically a white to off-white solid.[2]

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.71 (d, J = 7.9 Hz, 2H), 7.20 (d, J = 7.9 Hz, 2H), 2.37 (s, 3H), 1.34 (s, 12H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 141.0, 134.8, 128.7, 83.7, 24.9, 21.6.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₉BO₂ |

| Molecular Weight | 218.10 g/mol |

| Appearance | White to off-white solid[2] |

| Melting Point | 52-56 °C[2] |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the Miyaura borylation.

Caption: General workflow for the Miyaura borylation synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 195062-57-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. ftp.orgsyn.org [ftp.orgsyn.org]

- 5. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Tolylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of p-tolylboronic acid pinacol ester. It includes detailed experimental protocols for its synthesis via the Miyaura borylation and its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

p-Tolylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, is a white solid at room temperature. It is a key intermediate in organic synthesis, valued for its stability and versatility in carbon-carbon bond formation. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉BO₂ | [1] |

| Molecular Weight | 218.10 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | Data not available for the para isomer. The ortho isomer (2-tolylboronic acid pinacol ester) has a melting point of 18 °C. Related arylboronic acid pinacol esters are typically solids at room temperature. | |

| Boiling Point | Data not available. | |

| Solubility | While specific quantitative data is not readily available, pinacol esters of arylboronic acids generally exhibit good solubility in a range of organic solvents such as chloroform, acetone, and ethers. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables detail the ¹H and ¹³C NMR spectral data for p-tolylboronic acid pinacol ester.

¹H NMR Spectral Data

The ¹H NMR spectrum of p-tolylboronic acid pinacol ester is characterized by distinct signals corresponding to the aromatic protons of the tolyl group and the methyl protons of the pinacol ester.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.72 | d | 8.4 | 2H, Ar-H (ortho to boron) |

| 7.23 | d | 8.4 | 2H, Ar-H (meta to boron) |

| 2.48 | s | - | 3H, Ar-CH₃ |

| 1.35 | s | - | 12H, C(CH₃)₄ |

Solvent: CDCl₃[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 142.7 | Ar-C (para to boron) |

| 135.2 | Ar-C (ortho to boron) |

| 125.0 | Ar-C (meta to boron) |

| 83.8 | O-C(CH₃)₂ |

| 24.9 | O-C(CH₃)₂ |

| 15.1 | Ar-CH₃ |

Solvent: CDCl₃[2] Note: The carbon atom attached to boron is often not observed or appears as a broad signal due to quadrupolar relaxation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of p-tolylboronic acid pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of p-Tolylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes the palladium-catalyzed borylation of p-bromotoluene with bis(pinacolato)diboron.[3]

Materials:

-

p-Bromotoluene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add p-bromotoluene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

-

Add anhydrous 1,4-dioxane to the flask via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting the flask to several freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford p-tolylboronic acid pinacol ester as a white solid.

References

An In-depth Technical Guide to the ¹H NMR Characterization of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a key organoboron compound frequently utilized in organic synthesis and materials science.[1] The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and ¹H NMR Assignments

This compound, also known as p-tolylboronic acid pinacol ester, possesses a distinct molecular architecture that gives rise to a characteristic ¹H NMR spectrum. The structure consists of a p-tolyl group attached to a pinacolato boronate ester. This arrangement leads to specific chemical shifts and coupling patterns for the aromatic and aliphatic protons.

Data Presentation

The following table summarizes the expected ¹H NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.71 | Doublet (d) | 2H | 8.0 | Ar-H (ortho to Boron) |

| 7.20 | Doublet (d) | 2H | 8.0 | Ar-H (meta to Boron) |

| 2.38 | Singlet (s) | 3H | - | Ar-CH₃ |

| 1.34 | Singlet (s) | 12H | - | -C(CH₃)₂ |

Note: This data is a representative example based on typical chemical shifts for this class of compounds and may vary slightly depending on experimental conditions.

Experimental Protocol

Sample Preparation:

A standard protocol for preparing a sample for ¹H NMR spectroscopy is as follows:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent, commonly deuterated chloroform (CDCl₃). The choice of solvent is crucial as it should completely dissolve the analyte without interfering with the spectral regions of interest.

-

Dissolution: Add the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition:

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. The general steps for data acquisition include:

-

Instrument Insertion: Carefully insert the prepared NMR tube into the spectrometer's magnet.

-

Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

-

Tuning and Matching: The NMR probe is tuned to the resonance frequency of the proton nucleus to maximize signal detection.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

-

Data Processing: The acquired FID is then subjected to a Fourier transform to generate the final ¹H NMR spectrum.

Visualization of Molecular Structure and ¹H NMR Signals

The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic ¹H NMR signals.

Caption: Molecular structure and corresponding ¹H NMR signals.

References

An In-depth Technical Guide on p-Tolylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of p-tolylboronic acid pinacol ester, a key building block in modern organic synthesis and drug discovery. While a definitive crystal structure for p-tolylboronic acid pinacol ester is not publicly available in major crystallographic databases at the time of this writing, this document consolidates available data on its synthesis, chemical properties, and significant applications. The guide includes a detailed experimental protocol for its preparation and a summary of its key molecular and physical properties. This information is intended to support researchers and professionals in leveraging this versatile reagent for their synthetic and drug development endeavors.

Molecular Structure

While a three-dimensional crystal structure is not available, the two-dimensional chemical structure of p-tolylboronic acid pinacol ester is well-established.

Caption: 2D structure of p-tolylboronic acid pinacol ester.

Chemical and Physical Properties

A summary of the key quantitative data for p-tolylboronic acid pinacol ester is provided below. This data is essential for its application in various chemical reactions and for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₃H₁₉BO₂ |

| Molecular Weight | 218.10 g/mol |

| CAS Number | 195062-57-8 |

| Appearance | White to off-white solid |

| Melting Point | 69-73 °C |

| Boiling Point | 284.5 °C at 760 mmHg |

| Density | 0.98 g/cm³ |

Synthesis of p-Tolylboronic Acid Pinacol Ester

p-Tolylboronic acid pinacol ester is commonly synthesized through the reaction of a Grignard reagent with a borate ester, followed by esterification with pinacol. A widely used and efficient method involves the reaction of p-tolylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of p-tolylboronic acid pinacol ester.

Caption: Workflow for the synthesis of p-tolylboronic acid pinacol ester.

Methodology:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF) are added. A solution of p-bromotoluene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, p-tolylmagnesium bromide. The reaction is typically complete when most of the magnesium has been consumed.

-

Borylation Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents) in anhydrous THF is then added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Reaction Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed sequentially with water and brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure p-tolylboronic acid pinacol ester.

Applications in Research and Drug Development

p-Tolylboronic acid pinacol ester is a versatile and widely used reagent in organic chemistry, with significant applications in the pharmaceutical industry and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of p-tolylboronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds. These structural motifs are prevalent in many pharmaceutical agents.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Role in Drug Discovery

The tolyl group is a common substituent in many biologically active molecules. The use of p-tolylboronic acid pinacol ester allows for the efficient introduction of this moiety into drug candidates. Its stability, ease of handling, and high reactivity in cross-coupling reactions make it an invaluable tool for medicinal chemists in the synthesis of new chemical entities with potential therapeutic applications.

Materials Science

Beyond pharmaceuticals, p-tolylboronic acid pinacol ester is utilized in the synthesis of organic materials with specific electronic and photophysical properties. The biaryl structures formed through its coupling reactions can be incorporated into polymers, organic light-emitting diodes (OLEDs), and other advanced materials.

Conclusion

p-Tolylboronic acid pinacol ester is a cornerstone reagent in modern synthetic chemistry. While its definitive crystal structure remains to be publicly reported, its synthesis, properties, and broad applicability are well-documented. This guide provides essential information for researchers and professionals to effectively utilize this compound in their work, from laboratory-scale synthesis to the development of novel pharmaceuticals and materials. Further research into the solid-state structure of this and related boronic esters could provide deeper insights into their reactivity and stability.

A Comprehensive Technical Guide to the Stability and Storage of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a critical reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the stability profile of this compound is paramount for ensuring reaction reproducibility, maximizing yields, and maintaining reagent integrity throughout its shelf life.

Core Stability Profile

This compound, also known as p-tolylboronic acid pinacol ester, is a white to off-white crystalline solid.[1] While generally considered a stable organoboron compound, its long-term integrity is susceptible to environmental factors, primarily moisture and oxidation.

Key Stability Considerations:

-

Hydrolytic Stability: The primary degradation pathway for pinacol boronate esters is hydrolysis. In the presence of water, the ester can revert to the corresponding p-tolylboronic acid and pinacol. This susceptibility to hydrolysis can pose challenges, particularly in analytical procedures like reversed-phase HPLC where the aqueous mobile phase can induce on-column degradation.[2][3]

-

Oxidative Stability: Organoboranes can undergo oxidation. While specific studies on the oxidative degradation of this compound are not extensively detailed in readily available literature, it is a known degradation pathway for boronic acid derivatives, potentially leading to the cleavage of the carbon-boron bond.[4]

-

Thermal Stability: The compound is a solid with a melting point between 52-56 °C.[1] Storage at elevated temperatures is not recommended as it can accelerate degradation processes.

-

Photostability: While not extensively documented for this specific compound, prolonged exposure to light should be avoided as a general precaution for complex organic molecules.

One study has noted that samples of a similar borane compound stored without the exclusion of air for over a year showed no significant decomposition when analyzed by 11B NMR spectroscopy, indicating a degree of stability under ambient conditions if moisture is excluded.[5]

Recommended Storage and Handling Conditions

To ensure the long-term stability and efficacy of this compound, the following storage and handling protocols are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. Options include room temperature (RT) or refrigerated (2-8°C).[1][5] | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, though not always strictly necessary for short-term storage.[5] | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Container | Keep in a tightly sealed container.[5][6][7][8] | Prevents ingress of moisture and air. |

| Location | Store in a dry and well-ventilated place.[5][6][8] | Avoids condensation and accumulation of potentially harmful vapors. |

| Incompatibilities | Store away from strong oxidizing agents and acids.[5] | Prevents chemical reactions that could degrade the compound. |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye irritation.[8]

-

Avoid the formation of dust during handling.[8]

Logical Workflow for Ensuring Reagent Stability

The following diagram illustrates the key relationships between storage conditions and the stability of this compound.

Caption: Logical flow of storage conditions and stability for the boronic ester.

Experimental Protocols for Stability Assessment

Objective: To quantify the degradation of this compound under various storage conditions over time.

Methodology: HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is a suitable method for monitoring the purity of the boronic ester and quantifying the formation of its primary hydrolytic degradation product, p-tolylboronic acid.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (optional, as a mobile phase modifier).

-

This compound reference standard.

-

p-Tolylboronic acid reference standard.

-

-

Chromatographic Conditions (starting point, to be optimized):

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-gradient from a higher aqueous composition to a higher organic composition to elute both the polar boronic acid and the less polar boronic ester. For example, 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (or a wavelength at which both the ester and the acid have reasonable absorbance).

-

Injection Volume: 10 µL.

-

Diluent: Acetonitrile is recommended to minimize hydrolysis in the sample vial before injection.[3]

-

-

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Aliquots of the compound are stored under different conditions (e.g., refrigerated, room temperature, exposed to air, under inert gas).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), a sample is taken from each storage condition.

-

The sample is diluted to a suitable concentration with acetonitrile.

-

The sample is analyzed by HPLC-UV.

-

The peak areas of the parent compound and any degradation products are recorded.

-

The percentage of the parent compound remaining is calculated to determine the degradation rate.

-

Methodology: 11B NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B NMR, is a powerful tool for directly observing the boron environment and can be used to assess the purity and degradation of boronic esters.

-

Instrumentation:

-

NMR spectrometer with a boron-observe probe.

-

-

Procedure:

-

A sample of the stored material is dissolved in a suitable deuterated solvent (e.g., CDCl3).

-

A 11B NMR spectrum is acquired.

-

The chemical shift of the pinacol ester will be distinct from that of the corresponding boronic acid.

-

Integration of the respective signals can provide a quantitative measure of the extent of hydrolysis. Samples of similar compounds have been shown to be stable for over a year with no significant decomposition observed by 11B NMR.[5]

-

By implementing these rigorous storage, handling, and analytical protocols, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. echemi.com [echemi.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a key organoboron compound utilized in organic synthesis and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks.

Chemical and Physical Properties

This compound, also known as p-tolylboronic acid pinacol ester, is a white to almost white powder or lump.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 195062-57-8 | [1] |

| Molecular Formula | C₁₃H₁₉BO₂ | [2] |

| Molecular Weight | 218.10 g/mol | [2] |

| Appearance | White to Almost white powder to lump | [1] |

| Melting Point | 52.0 to 56.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1] While specific toxicity data for the para-isomer is limited, the GHS classification for the related meta-isomer suggests it may also be harmful if swallowed and may cause respiratory irritation.[3]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Oral (inferred from meta-isomer) | 4 | H302: Harmful if swallowed[3] |

| Specific target organ toxicity — Single exposure (inferred from meta-isomer) | 3 | H335: May cause respiratory irritation[3] |

Pictogram:

Caption: GHS07: Exclamation Mark.

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Handling Procedures

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere where appropriate, as some organoboron compounds can be sensitive to air and moisture.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Do not use water, as some organoboron compounds can react with water.[1][4]

Accidental Release Measures

For spills, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.[5] Avoid generating dust. Ensure adequate ventilation.

Toxicological Information

Boronic acids are known to act as Lewis acids and can form reversible covalent complexes with biomolecules containing diol functionalities, such as sugars and some amino acids.[8] This interaction is a key aspect of their biological activity and is being explored in drug development, for example, in the design of enzyme inhibitors.[8]

Experimental Protocols Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for safe handling.

Logical Relationship for Spill Response

The following diagram outlines the logical steps to be taken in the event of a chemical spill.

Caption: Logical steps for spill response.

This technical guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and exercise caution at all times.

References

- 1. gpcgateway.com [gpcgateway.com]

- 2. 2-Tolylboronic acid pinacol ester | C13H19BO2 | CID 10704008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 5. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 6. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. labinsights.nl [labinsights.nl]

In-Depth Technical Guide: Properties and Applications of GSK1016790A, a Potent TRPV4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Identification: While the CAS number 195062-57-8 was provided, extensive research indicates this number is primarily associated with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene, a reagent for organic synthesis. The biologically active compound that fits the detailed inquiry for an in-depth technical guide is GSK1016790A , a potent Transient Receptor Potential Vanilloid 4 (TRPV4) channel agonist. This guide will focus on GSK1016790A, which is correctly identified by CAS Number 942206-85-1 .

Executive Summary

GSK1016790A is a highly potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This non-selective cation channel is a crucial transducer of a wide array of physical and chemical stimuli, playing a significant role in numerous physiological processes. GSK1016790A has emerged as an invaluable pharmacological tool for elucidating the function of TRPV4 in various biological systems, both in vitro and in vivo. Its high potency, with EC50 values in the low nanomolar range, and selectivity over other TRP channels make it a superior research tool compared to less potent agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and established experimental applications of GSK1016790A. It includes detailed summaries of its mechanism of action, downstream signaling pathways, and protocols for key experimental assays, aimed at facilitating its effective use in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of GSK1016790A is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide |

| Synonyms | GSK101 |

| CAS Number | 942206-85-1 |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ |

| Molecular Weight | 655.61 g/mol |

| Appearance | White to off-white solid/powder |

| Purity | ≥97% (HPLC) |

| Solubility | DMSO: ≥15 mg/mL Ethanol: ~10 mg/mL Water: Insoluble or slightly soluble |

| Storage Conditions | Store as a solid at -20°C for up to 4 years. Stock solutions in DMSO or ethanol can be stored at -80°C for up to one year. It is recommended to prepare aqueous solutions fresh daily. |

Biological Activity and Quantitative Data

GSK1016790A is a potent agonist of the TRPV4 channel, inducing cation influx, primarily Ca²⁺, upon activation. Its efficacy has been demonstrated across various species and cell types.

| Assay Type | Cell Line/Tissue | Species | EC₅₀ Value | Reference(s) |

| Ca²⁺ Influx | HEK293 cells expressing human TRPV4 | Human | 2.1 nM | [1][2] |

| Ca²⁺ Influx | HEK293 cells expressing mouse TRPV4 | Mouse | 18 nM | [1][2] |

| Ca²⁺ Influx | HeLa cells expressing mouse TRPV4 | Mouse | 3.3 nM | [3] |

| Whole-cell event frequency | Primary human microvascular endothelial cells | Human | 26.9 nM | [4] |

| Cytoplasmic Aggregation of TRPV4 | HEK293 T-REx cells expressing TRPV4 | Human | 31 nM | [5] |

| Ca²⁺ Influx | Choroid plexus epithelial cells | Not Specified | 34 nM |

GSK1016790A exhibits high selectivity for TRPV4, showing no significant activity at other TRP channels such as TRPM8 and TRPA1 at concentrations up to 20 µM.[2]

Mechanism of Action and Signaling Pathways

Activation of the TRPV4 channel by GSK1016790A initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. The key signaling pathways implicated are detailed below.

Primary Signaling Cascade

GSK1016790A binding to the TRPV4 channel leads to its opening and a subsequent influx of cations, most notably Ca²⁺. This elevation in intracellular calcium concentration ([Ca²⁺]i) activates a variety of downstream signaling molecules. Key among these are the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the production of Nitric Oxide (NO).

Caption: Primary signaling cascade upon GSK1016790A activation of TRPV4.

Regulation of TRPV4 Channel Trafficking

Prolonged stimulation with GSK1016790A has been shown to induce the endocytosis of TRPV4 channels from the plasma membrane. This process is a form of feedback regulation and is dependent on Ca²⁺ influx. The signaling pathways controlling this trafficking event involve Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.

Caption: Signaling pathway for GSK1016790A-induced TRPV4 endocytosis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing GSK1016790A, synthesized from published literature.

In Vitro Calcium Imaging

This protocol is designed to measure changes in intracellular calcium concentration in response to GSK1016790A stimulation in cultured cells.

Materials:

-

Cultured cells (e.g., HEK293 expressing TRPV4, or primary endothelial cells)

-

Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

GSK1016790A stock solution (in DMSO)

-

Microplate reader with fluorescence capabilities or a fluorescence microscope

Procedure:

-

Cell Plating: Seed cells onto a 96-well black-walled, clear-bottom plate (for plate reader assays) or glass-bottom dishes (for microscopy) and culture to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer by diluting the calcium-sensitive dye (e.g., 2.5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.01% w/v) in HBSS containing Ca²⁺.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Add fresh HBSS to the cells and measure the baseline fluorescence for a few minutes to establish a stable signal.

-

Stimulation and Measurement:

-

Add GSK1016790A diluted to the desired final concentration in HBSS to the cells.

-

Immediately begin recording the fluorescence signal over time. For Fura-2, use excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and emission of ~520 nm.

-

-

Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities (F340/F380 for Fura-2) or as a change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4).

References

- 1. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLOS One [journals.plos.org]

- 5. Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Borylation of p-Tolyl Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic borylation of p-tolyl Grignard reagents, a cornerstone reaction in organic synthesis for the formation of arylboronic acids and their derivatives. These compounds are pivotal intermediates in the construction of complex molecules, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This document details the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to guide reaction optimization.

Core Concepts: The Grignard Reaction and Electrophilic Borylation

The synthesis of p-tolylboronic acid via the Grignard pathway is a two-step process. The first step involves the formation of the p-tolylmagnesium halide (a Grignard reagent) from p-halotoluene and magnesium metal. This organometallic species is a potent nucleophile. The second step is the electrophilic borylation, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a borate ester. Subsequent hydrolysis of the resulting boronic ester furnishes the desired p-tolylboronic acid.

The overall transformation can be summarized as follows:

-

Grignard Reagent Formation: p-Tolyl-X + Mg → p-Tolyl-MgX (where X = Br, Cl, I)

-

Electrophilic Borylation: p-Tolyl-MgX + B(OR)₃ → p-Tolyl-B(OR)₂ + MgX(OR)

-

Hydrolysis: p-Tolyl-B(OR)₂ + H₂O → p-Tolyl-B(OH)₂ + 2 ROH

A critical aspect of this reaction is the careful control of conditions to minimize side reactions. Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen.[1] Therefore, anhydrous conditions are paramount for a successful synthesis.

Quantitative Data: A Comparative Overview

The yield of p-tolylboronic acid is influenced by several factors, including the choice of borate ester, reaction temperature, and the specific protocol employed. While older methods often reported yields in the range of 30-50%, modern protocols with optimized conditions can achieve significantly higher yields.[2][3]

| Borate Ester | Starting Material | Reaction Conditions | Reported Yield | Reference |

| Trimethyl borate | p-Bromotoluene | THF, -10°C to 0°C, then acidic workup | 50-70% | [2] |

| Triisopropyl borate | 3-Bromotoluene | Anhydrous THF, -78°C to room temperature | Generally high | BenchChem |

| Pinacolborane | p-Tolylmagnesium bromide | THF, 25°C | Excellent | US Patent 9,243,004 B2 |

| Diisopropylaminoborane | p-Tolylmagnesium bromide | THF, 0°C, 30 min | Good to excellent |

Reaction Mechanism and Influencing Factors

The electrophilic borylation of a Grignard reagent proceeds through the nucleophilic attack of the carbanionic carbon of the p-tolyl Grignard reagent on the electron-deficient boron atom of the borate ester. This addition forms a tetracoordinate boron intermediate. The subsequent steps involve the elimination of a magnesium alkoxide salt to yield the boronic ester, which is then hydrolyzed to the boronic acid.

Several factors can influence the outcome of the reaction:

-

Temperature: Low temperatures (typically -78°C) are often employed during the addition of the borate ester to suppress side reactions, such as the multiple addition of the Grignard reagent to the boron center.[4]

-

Stoichiometry: An excess of the borate ester is sometimes used to minimize the formation of borinic acid byproducts, which arise from the reaction of a second equivalent of the Grignard reagent with the initially formed boronic ester.

-

Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential. They not only dissolve the reactants but also stabilize the Grignard reagent.[1]

-

Purity of Reagents: The magnesium turnings should be of high purity and activated to ensure efficient formation of the Grignard reagent. The p-halotoluene and borate ester should be free of moisture.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of p-tolylboronic acid.

Protocol 1: Synthesis of p-Tolylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings (1.1 equivalents)

-

p-Bromotoluene (1.0 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a single crystal for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Flame-dry the glassware and assemble it under an inert atmosphere.

-

To the flask, add the magnesium turnings and a crystal of iodine.

-

In the dropping funnel, prepare a solution of p-bromotoluene in anhydrous THF.

-

Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Protocol 2: Electrophilic Borylation and Hydrolysis

Materials:

-

Freshly prepared p-tolylmagnesium bromide solution (from Protocol 1)

-

Triisopropyl borate (1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.

-

While maintaining the temperature at -78°C, add a solution of triisopropyl borate in anhydrous THF dropwise to the stirred Grignard solution. A thick white precipitate will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 2 M HCl until the solution is acidic (pH ~1-2), while stirring vigorously. This hydrolyzes the boronic ester to the boronic acid.

-

Continue to stir the mixture for 30-60 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude p-tolylboronic acid. The crude product can be purified by recrystallization.

Visualizing the Process

To further elucidate the synthetic process, the following diagrams illustrate the chemical reaction pathway and a general experimental workflow.

References

- 1. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]

- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 3. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Miyaura Borylation for Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

The Miyaura borylation is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-boron bonds. This reaction, which couples aryl halides with a diboron reagent in the presence of a palladium catalyst, is instrumental in the synthesis of arylboronic esters, which are key intermediates in the widely used Suzuki-Miyaura cross-coupling reaction. This technical guide delves into the core mechanism of the Miyaura borylation of aryl halides, offering a detailed examination of the catalytic cycle, experimental protocols, and quantitative data to support researchers in the fields of chemistry and drug development.

The Catalytic Cycle: A Three-Step Process

The generally accepted mechanism for the Miyaura borylation of aryl halides proceeds through a catalytic cycle involving a palladium(0) species. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species.[2] The palladium center is oxidized from the 0 to the +2 state. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl > F, consistent with the bond dissociation energies of the C-X bond.

Transmetalation

The subsequent and often rate-determining step is transmetalation. In this phase, the boryl group from the diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), is transferred to the palladium(II) center, displacing the halide. This process is critically mediated by a base, most commonly potassium acetate (KOAc). The base is believed to activate the palladium complex rather than the diboron reagent.[3] The formation of a palladium-acetate complex from the oxidative addition product is more reactive towards transmetalation than the corresponding palladium-halide complex.[3] This is a key mechanistic feature that drives the reaction forward.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination from the resulting arylpalladium(II)-boryl complex. This step forms the desired arylboronic ester (Ar-Bpin) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This process involves the formation of a new carbon-boron bond and the reduction of the palladium center from +2 to 0.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane as the organoboron partner. This versatile reagent is widely employed in the synthesis of biaryl and heteroaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science. The pinacol ester group enhances the stability and handling of the p-tolylboronic acid, making it a preferred reagent in many synthetic applications.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate in the presence of a base.[1] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex.[1]

-

Transmetalation: The organic group from the boronate ester (p-tolyl) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

Key Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the following components:

-

Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The choice of catalyst often depends on the reactivity of the substrates.[3]

-

Ligand: Phosphine-based ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. Bulky and electron-rich ligands such as SPhos and XPhos have shown high efficacy, particularly for less reactive aryl chlorides.[3]

-

Base: A base is crucial for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction yield.[3]

-

Solvent: The reaction is typically carried out in aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in the presence of water.[4] The solvent system plays a critical role in solubilizing the reactants and catalyst.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | 95 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 6 | 92 |

| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2) | Toluene | RT | 12 | 90 |

| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | THF/H₂O | 80 | 8 | 85 |

| 5 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane | 90 | 16 | 88 |

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 98 |

| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 95 |

| 3 | 4-Chlorotoluene | Pd/ˢSphos (cat.) | - | K₂CO₃ (2) | Water/ACN | 110 | 12 | 92 |

| 4 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 20 | 91 |

| 5 | 4-n-Butylchlorobenzene | Pd(OAc)₂ (2) | XPhos (4) | KF (3) | Dioxane | 100 | 24 | 76 |

Experimental Protocols

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Water, 4:1, 5 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: General Procedure for Coupling with Aryl Chlorides (using a biarylphosphine ligand)

This protocol is adapted for less reactive aryl chlorides and often requires more active catalyst systems.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Biarylphosphine ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Degassed solvent (e.g., Dioxane/Water, 10:1, 5 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst and the biarylphosphine ligand to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Add the degassed solvent and stir for 10-15 minutes to allow for catalyst activation.

-

Add the aryl chloride, this compound, and the base.

-

Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique.

-

Follow steps 6-9 from Protocol 1 for workup and purification.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Palladium Catalyst Selection for Suzuki-Miyaura Coupling of p-Tolylboronic Acid Pinacol Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of palladium catalysts in the Suzuki-Miyaura cross-coupling of p-tolylboronic acid pinacol ester with aryl halides. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of palladium catalyst is critical for achieving optimal reaction outcomes, influencing yield, reaction time, and applicability to challenging substrates.

Introduction to Catalyst Systems

The efficacy of a Suzuki-Miyaura coupling is highly dependent on the palladium catalyst system, which typically consists of a palladium source and a supporting ligand. For the coupling of p-tolylboronic acid pinacol ester, several classes of palladium catalysts have demonstrated high efficiency. These range from traditional catalysts like tetrakis(triphenylphosphine)palladium(0) to more advanced Buchwald palladacycles and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. The selection of the appropriate catalyst is often dictated by the reactivity of the aryl halide coupling partner and the desired reaction conditions.

Key Considerations for Catalyst Selection:

-

Activity: Modern catalysts, such as Buchwald palladacycles and PEPPSI catalysts, often exhibit higher turnover numbers and can be used at lower loadings.

-

Stability: Air- and moisture-stable precatalysts simplify reaction setup and improve reproducibility.

-

Substrate Scope: Bulky, electron-rich phosphine ligands, characteristic of Buchwald catalysts, are particularly effective for coupling sterically hindered or electron-rich/poor aryl chlorides.[2]

-

Reaction Conditions: The choice of catalyst can influence the required reaction temperature and time, with more active catalysts often allowing for milder conditions.

Comparative Data of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of p-tolylboronic acid or its pinacol ester with different aryl halides. This data is compiled from various sources to provide a comparative overview.

| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |

| Pd(PPh₃)₄ | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | 80 | 48 | ~95% (double coupling) | 0.0016 | |

| PdCl₂(dppf) | 2-Bromopyridine | Na₂CO₃ | DME/H₂O | 85 | 4 | Not Specified | 0.1 | |

| XPhos Pd G2 | 4-Chloro-1-nitrobenzene | K₃PO₄ | Dioxane/H₂O | 100 | Not Specified | >95% | Not Specified | |

| PEPPSI-IPr | Chlorobenzene | K₂CO₃ | MeOH | 80 | 12 | 95% | 0.5 | [3] |

| [Pd(C^P)(µ₂-OH)]₂ | 4-Bromoacetophenone | K₃PO₄ | Dioxane/H₂O | 40 | 18 | 97% (NMR Conv.) | 1 | |

| PdCl₂(XPhos)₂ | p-Tolyl 4-methylbenzenesulfonate | TBAOH | n-BuOH/H₂O | 110 | 0.5 | 72% | 5 | [4] |

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of p-tolylboronic acid pinacol ester with an aryl bromide using different palladium catalyst systems. These should be regarded as starting points and may require optimization for specific substrates.

Protocol 1: Using Pd(PPh₃)₄

This protocol is suitable for a wide range of aryl bromides and is based on a traditional, well-established catalyst system.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

p-Tolylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (4 mL)

-

Water (1 mL)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add the aryl bromide, p-tolylboronic acid pinacol ester, Pd(PPh₃)₄, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed toluene and water via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Buchwald Palladacycle (e.g., XPhos Pd G2)

This protocol utilizes a highly active, air- and moisture-stable precatalyst, often suitable for more challenging substrates, including aryl chlorides.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

p-Tolylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

-

XPhos Pd G2 (0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)

-

Dioxane, degassed (2.0 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add the aryl halide, p-tolylboronic acid pinacol ester, and XPhos Pd G2 to a dry reaction vessel.

-

Add the degassed dioxane and the aqueous solution of potassium phosphate.

-

Seal the vessel and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction for completion.

-

After the reaction is complete, cool to room temperature and quench with water.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography.

Protocol 3: Using a PEPPSI Catalyst (e.g., PEPPSI-IPr)

This protocol employs a robust and user-friendly PEPPSI precatalyst, known for its stability and high activity.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

p-Tolylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

-

PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

Dioxane (4 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried vial, combine the aryl halide, p-tolylboronic acid pinacol ester, PEPPSI-IPr catalyst, and potassium carbonate.

-

Place the vial under a positive pressure of argon and subject it to three evacuation/backfilling cycles.

-

Add dioxane at room temperature.

-

Place the reaction mixture in a preheated oil bath at 80 °C and stir for the required time (typically 12-24 hours).

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols for Suzuki Coupling Using p-Tolylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing p-tolylboronic acid pinacol ester. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and advanced materials.[1][2][3] p-Tolylboronic acid pinacol ester is a stable, easy-to-handle organoboron reagent that serves as a versatile coupling partner.[4]

Introduction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[3][5][6] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[7]

Pinacol esters of boronic acids, such as p-tolylboronic acid pinacol ester, offer enhanced stability compared to their corresponding boronic acids, preventing issues like protodeboronation.[1][2] While some boronic esters are thought to hydrolyze to the boronic acid in situ during the reaction, especially in the presence of water, this is not always a prerequisite for transmetalation.[1][2]

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.[2][5]

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This step is facilitated by a base.[2][5]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active palladium(0) catalyst.[2][5]

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is crucial. Common pre-catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂.[8][9] For challenging substrates, such as aryl chlorides, or for improving reaction efficiency, specialized phosphine ligands like SPhos and XPhos can significantly enhance yields.[8][10]

-

Base: A base is essential for activating the boronic ester to facilitate the transmetalation step.[8] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[8] The choice of base can impact the reaction rate and selectivity.

-

Solvent: A variety of solvents can be used, often as biphasic mixtures with water. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[5][8] The addition of water can be beneficial, especially when using boronic acid pinacol esters, as it can aid in the hydrolysis to the more reactive boronic acid and improve the solubility of the base.[11]

-

Temperature: Reaction temperatures typically range from room temperature to refluxing conditions (60–110 °C), depending on the reactivity of the coupling partners and the catalyst system used.[5]

Quantitative Data Summary

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings involving arylboronic acid pinacol esters with various aryl halides. These conditions serve as a valuable starting point for optimizing the coupling of p-tolylboronic acid pinacol ester.

Table 1: Representative Conditions for Suzuki Coupling with Arylboronic Acid Pinacol Esters

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 65-100 | - | 5-89 | [11] |

| Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | 18 | Good | [7] |

| Herrmann Catalyst (2) | - | K₂CO₃ (2) | Toluene | 110 | - | - | [12] |

| Pd(OAc)₂ (10) | Ph₃P (20) | K₃PO₄·H₂O (2) | Dioxane | 100 | - | - | [12] |

| (Ph₃P)₂PdCl₂ (5) | - | 2 M Na₂CO₃ (aq) | THF | 50 | - | High | [12] |